![molecular formula C18H22N2O4S2 B2715062 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1396674-56-8](/img/structure/B2715062.png)
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropyl and thiophene intermediates, followed by their coupling with a benzamide derivative. Key steps may include:
Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions.
Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Coupling with benzamide: The final step involves the formation of the benzamide linkage, possibly through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-purity reagents.
- Optimization of temperature, pressure, and solvent conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as drug-resistant fungi. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives have been shown to possess significant antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Anticancer Potential
The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. Preliminary studies involving similar benzamide derivatives have indicated their role in modulating signaling pathways critical for tumor growth and proliferation. This mechanism of action may involve the inhibition of key enzymes or receptors associated with cancer cell survival .
Synthesis and Development of Novel Therapeutics
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide involves multi-step organic reactions that can be optimized for industrial production. Techniques such as continuous flow chemistry may enhance yield and purity, facilitating the development of this compound as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the cyclopropyl and thiophene groups.
N-(2-cyclopropyl-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the thiophene group.
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the dimethylsulfamoyl group.
Uniqueness
The presence of the cyclopropyl, thiophene, and dimethylsulfamoyl groups in N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described with the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C18H21N3O4S |
Molecular Weight | 373.44 g/mol |
IUPAC Name | This compound |
CAS Number | 1396766-53-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Synthesis begins with cyclopropyl ketones and thiophene derivatives.
- Reactions : The intermediates undergo aldol condensation, cyclization, and amide formation.
- Purification : Final products are purified using recrystallization and chromatography techniques .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, comparable to established antibiotics such as isoniazid and ciprofloxacin .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In studies targeting Plasmodium falciparum (the causative agent of malaria), certain derivatives have shown promising results in inhibiting parasite growth. The structure-activity relationship analysis suggests that modifications in the thiophene or cyclopropyl moieties can enhance biological efficacy against protozoan parasites .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial metabolism.
- Receptor Interaction : It can bind to receptors involved in signaling pathways, modulating cellular responses.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this class of compounds. Key findings include:
- Cyclopropyl Group : This moiety contributes to the rigidity and steric effects, which are important for receptor binding.
- Thiophene Ring : Enhances lipophilicity and may facilitate membrane penetration.
- Sulfamoyl Group : Plays a role in increasing solubility and improving pharmacokinetic properties .
Case Studies
-
Study on Antimicrobial Efficacy :
A series of benzamide derivatives were tested against various pathogens, revealing that modifications at the thiophene position significantly increased antibacterial activity compared to standard drugs . -
Evaluation Against Malaria :
Compounds structurally similar to N-(2-cyclopropyl...) were screened for activity against resistant strains of P. falciparum, demonstrating effective inhibition at low micromolar concentrations .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-20(2)26(23,24)15-9-5-13(6-10-15)17(21)19-12-18(22,14-7-8-14)16-4-3-11-25-16/h3-6,9-11,14,22H,7-8,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCELANQCMKYSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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